molecular formula C18H29N3O B11796754 2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-ethyl-3-methylbutanamide

2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-ethyl-3-methylbutanamide

Cat. No.: B11796754
M. Wt: 303.4 g/mol
InChI Key: MSNTYAIUUBUPOR-BHWOMJMDSA-N
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Description

2-Amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-ethyl-3-methylbutanamide is a chiral amide derivative characterized by a branched aliphatic chain, an ethyl group, and a benzyl-substituted pyrrolidine ring. The stereochemistry at the pyrrolidine’s 3-position (S-configuration) and the tertiary amide linkage are critical to its molecular interactions.

Properties

Molecular Formula

C18H29N3O

Molecular Weight

303.4 g/mol

IUPAC Name

2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-ethyl-3-methylbutanamide

InChI

InChI=1S/C18H29N3O/c1-4-21(18(22)17(19)14(2)3)16-10-11-20(13-16)12-15-8-6-5-7-9-15/h5-9,14,16-17H,4,10-13,19H2,1-3H3/t16-,17?/m0/s1

InChI Key

MSNTYAIUUBUPOR-BHWOMJMDSA-N

Isomeric SMILES

CCN([C@H]1CCN(C1)CC2=CC=CC=C2)C(=O)C(C(C)C)N

Canonical SMILES

CCN(C1CCN(C1)CC2=CC=CC=C2)C(=O)C(C(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-ethyl-3-methylbutanamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The benzyl group is then introduced through a nucleophilic substitution reaction. The final step involves the formation of the butanamide moiety through an amidation reaction, where the amino group reacts with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the reactions. Additionally, purification steps like recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-ethyl-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced amides, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-ethyl-3-methylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-ethyl-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound’s unique structural elements are compared to three analogs from diverse sources:

Compound Name Key Functional Groups Core Scaffold Notable Substituents
Target Compound Tertiary amide, benzylpyrrolidine, ethyl Branched aliphatic amide (3S)-1-benzylpyrrolidin-3-yl, N-ethyl
N1,N2-bis(2S,3S)-oxalamide () Oxalamide, tert-butyl benzyl Bis-amide 4-(tert-butyl)benzyl, 3-methylpentanamide
2-Amino-N-(arylsulfinyl)-acetamide () Arylsulfinyl, primary amide Acetamide Arylsulfinyl group
2-Amino-N-(2-pyridinyl) thiazole derivatives () Thiazole, pyridine, amide Thiazole-amide Para-substituted phenyl, 2-pyridine

Key Differences :

  • Scaffold : The target compound lacks the oxalamide () or thiazole () cores, instead relying on a pyrrolidine-aliphatic amide hybrid.
  • Substituents : Unlike ’s arylsulfinyl group, the target compound’s benzylpyrrolidine enhances lipophilicity and stereochemical complexity.

Activity Drivers :

  • Lipophilicity : The benzylpyrrolidine in the target compound may enhance blood-brain barrier permeability compared to ’s polar oxalamides.
  • Stereochemistry : The (3S)-pyrrolidine configuration could improve target selectivity over simpler achiral analogs (e.g., ).

Biological Activity

2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-ethyl-3-methylbutanamide, a compound with a complex molecular structure, has garnered attention in medicinal chemistry for its potential biological activities. Its unique configuration includes an amino group, a benzyl-substituted pyrrolidine moiety, and a butanamide backbone, which may facilitate interactions with various biological targets.

  • Molecular Formula : C18H29N3O
  • Molecular Weight : 303.4 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The structural characteristics allow it to bind effectively, potentially leading to inhibition or modulation of target functions. This interaction can result in various biological effects, including enzyme inhibition and receptor activation.

Biological Activity Studies

Recent research indicates that this compound demonstrates significant enzyme inhibition properties. For instance, studies suggest that it may inhibit the activity of certain kinases and proteases, which are crucial in various signaling pathways relevant to cancer and other diseases.

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/ReceptorEffectReference
Enzyme InhibitionKinase ASignificant inhibition
Receptor BindingOpioid ReceptorsModulation of activity
Protease InhibitionSerine ProteasesDose-dependent inhibition

Case Study 1: Cancer Therapeutics

In a study focused on the development of cancer therapeutics, this compound was evaluated for its ability to inhibit cell proliferation in vitro. The compound demonstrated a dose-dependent reduction in cell viability in several cancer cell lines, indicating its potential as an anticancer agent. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

Case Study 2: Neurological Applications

Another investigation explored the compound's effects on neurological receptors. It was found to exhibit binding affinity for certain neurotransmitter receptors, suggesting potential applications in treating neurological disorders. The binding assays indicated that the compound could modulate neurotransmitter release, which is critical in conditions such as depression and anxiety.

Synthesis and Industrial Applications

The synthesis of this compound involves multiple steps starting from the preparation of the pyrrolidine ring followed by nucleophilic substitution reactions to introduce the benzyl group. The final steps involve amidation reactions to form the butanamide moiety. Industrially, optimized synthetic routes are employed using continuous flow chemistry techniques to enhance yield and purity.

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